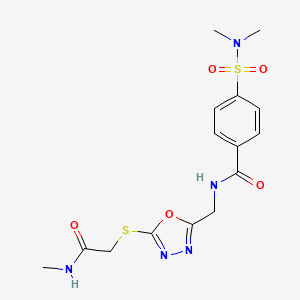
N-(3-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photoreactions and Metabolism
- Photoreactions : The photoreactions of thiazole derivatives like 2-(4-thiazolyl)-1H-benzimidazole have been studied, revealing products such as thiazole-4-(N-carbomethoxy)-carboxamide and other compounds upon photolysis in methanol. These studies help understand the photochemical behavior of thiazole compounds (Mahran, Sidky, & Wamhoff, 1983).
- Metabolic Pathways : Research into the metabolism of thiazoles, such as 2-(p-methoxyphenyl)-4-methylthiazole, has identified various metabolites, including thioamides as ring cleavage products. These studies are significant for understanding the biological transformation and potential toxicity of thiazole compounds (Mizutani, Yoshida, & Kawazoe, 1994).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Thiazole derivatives have been evaluated for their effectiveness in inhibiting the corrosion of mild steel in acidic solutions. Studies demonstrate the potential of these compounds in protecting metals from corrosion, a significant application in material science and engineering (Khaled & Amin, 2009).
Pharmaceutical Research and Development
- Antimicrobial Activity : Several thiazole derivatives have shown promising antimicrobial properties against various bacterial strains, highlighting their potential in developing new antibacterial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
- Anticancer Properties : The synthesis and evaluation of thiazole derivatives for cytotoxicity against human cancer cell lines have been conducted, showing potential in cancer treatment research (Kumar et al., 2011).
- Antiviral Activity : Thiazole C-nucleosides have been synthesized and tested for activity against various viruses, including herpes and influenza, suggesting their utility in antiviral drug development (Srivastava et al., 1977).
Chemical Synthesis and Fluorescence
- Novel Compound Synthesis : The synthesis of new chemical structures like thiazolidine-2,4-dione carboxamide derivatives highlights the versatility of thiazole compounds in creating diverse molecular frameworks (Alhameed et al., 2019).
- Fluorescent Dyes : Thiazole derivatives have been used in synthesizing fluorescent dyes, displaying potential in applications like biological labeling and optical materials (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Propriétés
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-14-5-3-7-16(11-14)23-20(27)25-21-24-18(13-29-21)19(26)22-10-9-15-6-4-8-17(12-15)28-2/h3-8,11-13H,9-10H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEFMYXLGJBJCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide](/img/structure/B2358078.png)
![4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2358083.png)



![3-Phenyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2358087.png)
![1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide](/img/structure/B2358088.png)

![N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2358090.png)

![7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2358092.png)

![(1R,5S)-5-methyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2358095.png)
